TeTrabuTylphosphonium dihydrogen Trifluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

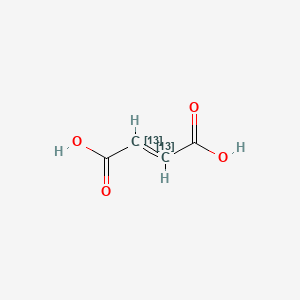

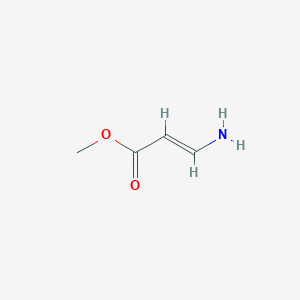

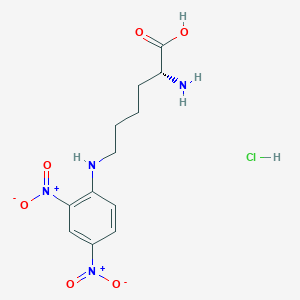

Tetrabutylphosphonium Dihydrogen Trifluoride is a chemical compound with the molecular formula C16H38F3P. It’s a type of ionic liquid, a class of compounds with significant potential for use in a variety of industries due to their unique properties .

Synthesis Analysis

The synthesis of related compounds, such as Tetrabutylphosphonium Hydroxide, has been reported in the literature . These compounds are typically prepared by an acid-base method from tetrabutylphosphonium hydroxide and an excess of the corresponding acid . Another study reported the preparation of Tetrabutylphosphonium Fluoride and its HF adducts from aqueous tetrabutylphosphonium hydroxide and aqueous HF .Chemical Reactions Analysis

Tetrabutylphosphonium compounds have been shown to be useful in various chemical reactions. For example, Tetrabutylphosphonium Fluoride and its HF adducts have been used as fluoride sources for selective nucleophilic fluorination of oxiranes, alkyl halides, alcohols, and sulfonates of aliphatic and steroidal species .Aplicaciones Científicas De Investigación

Physicochemical Properties of Ionic Liquids : Tri-n-butylalkylphosphonium-based room-temperature ionic liquids, including tetra-n-butylphosphonium derivatives, show favorable thermal decomposition temperatures exceeding 560 K. These ionic liquids exhibit unique properties like high thermal stability and ionic plastic crystal phases, useful in various applications including electrochemistry and materials science (Yoshii et al., 2013).

Miscibility and Phase Behavior in Mixed Systems : Tetra-n-butylphosphonium type ionic liquids demonstrate distinct physicochemical properties and solubility behaviors when mixed with water. The study of these mixtures contributes to understanding solvent interactions in chemical processes (Fukaya et al., 2007).

Thermodynamics of Ionic Liquids : Research on various known ionic liquids, including tetra-n-butylphosphonium, focuses on measuring their precise vapor pressure data and enthalpies of vaporization. This is crucial for establishing structure-property relations in ionic liquid applications (Zaitsau et al., 2020).

Solute-Solvent Interactions : Studying the gas chromatographic properties of tetra-n-butylphosphonium salts helps understand their solute-solvent interactions, which is important for applications in chromatography and separation technologies (Pomaville et al., 1988).

Catalysis in Organic Synthesis : Tetra-n-butylphosphonium bromide is used as a catalyst in the stereoselective synthesis of pyranoquinoline and furanoquinoline derivatives, demonstrating its potential in organic synthesis and pharmaceutical applications (Salehi et al., 2011).

Nucleophilic Fluorination : Tetrabutylphosphonium hydrogen bifluoride and dihydrogen trifluoride have been shown to be useful fluoride sources for selective nucleophilic fluorination in organic chemistry, particularly in the modification of aliphatic and steroidal species (Seto et al., 1991).

CO2 Separation and Capture : Tetra-n-butylphosphonium bromide has been researched for its phase equilibrium conditions with CO2, demonstrating its potential in carbon capture and separation technologies (Ye & Zhang, 2014).

Wood Biomass Dissolution : Tetra-n-butylphosphonium hydroxide has been used to dissolve wood biomass, indicating its application in biomass processing and renewable material development (Abe et al., 2015).

Electrochemical Stability : Quaternary phosphonium cations, including tetra-n-butylphosphonium, have been synthesized and characterized for their wide electrochemical windows, suggesting applications in electrochemical systems and energy storage (Kanematsu et al., 2009).

Hydrate Crystal Growth Inhibition : Tetraalkylphosphonium bromide salts, such as tetra(n-butyl)phosphonium bromide, have been tested as crystal growth inhibitors in tetrahydrofuran hydrate systems, potentially useful in the oil and gas industry for preventing pipeline blockages due to hydrate formation (Kelland et al., 2013).

Safety And Hazards

Direcciones Futuras

The future research directions for Tetrabutylphosphonium compounds could involve exploring their potential uses in various industries, given their unique properties . For instance, their use as solvents in chemical reactions and their potential role in the production of biofuels are areas of ongoing research .

Propiedades

IUPAC Name |

hydron;tetrabutylphosphanium;trifluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.3FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;3*1H/q+1;;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVCIYOIUBIQLU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].CCCC[P+](CCCC)(CCCC)CCCC.[F-].[F-].[F-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38F3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TeTrabuTylphosphonium dihydrogen Trifluoride | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-O-Methyl-2',4''-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin](/img/structure/B1141834.png)

![6-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B1141836.png)

![(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B1141837.png)

![6-Bromoimidazo[1,2-a]pyridin-8-ol](/img/structure/B1141847.png)